hMAO-B Inhibition Potency Comparison
MAO-B-IN-11 inhibits recombinant human MAO-B with an IC₅₀ of 1,300 nM, as measured in baculovirus-infected BTI insect cells using the kynuramine fluorometric assay [1]. This places it approximately 36-fold less potent than selegiline (IC₅₀ 36 nM), 84-fold less potent than rasagiline (IC₅₀ 15.4 nM), and 45-fold less potent than safinamide (IC₅₀ 29 nM) in comparable recombinant hMAO-B assays [2]. MAO-B-IN-11 is therefore not a potency competitor to clinical MAO-B inhibitors; its procurement value lies instead in its distinct chemotype and dual functional profile.
| Evidence Dimension | hMAO-B IC₅₀ (nM) |
|---|---|
| Target Compound Data | 1,300 nM |
| Comparator Or Baseline | Selegiline: 36 nM; Rasagiline: 15.4 nM; Safinamide: 29 nM |
| Quantified Difference | 36–84× less potent than clinical MAO-B inhibitors |
| Conditions | Recombinant human MAO-B; baculovirus-infected BTI insect cells (8c); literature values for clinical drugs (ChEMBL-curated) |
Why This Matters
Establishes that procurement of MAO-B-IN-11 is driven by chemotype novelty and neuroprotective co-activity, not by potency alone, making it suitable for SAR-focused or polypharmacology research programs.
- [1] BindingDB Entry BDBM50537944. IC₅₀: 1.30E+3 nM, recombinant human MAO-B. PMID 31740200. View Source
- [2] Table 2, Int J Mol Sci. 2024;25(19):10652. MAO-B IC₅₀ values: selegiline 36.0 nM, rasagiline 15.4 nM, safinamide 29.0 nM. View Source
